molecular formula C10H11BrN4O2 B1528854 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 1502433-71-7

5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

カタログ番号: B1528854
CAS番号: 1502433-71-7
分子量: 299.12 g/mol
InChIキー: XETAJPCLCCGKOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one (CAS: 1803609-58-6) is a brominated dihydropyrimidinone derivative featuring a 1,2,4-oxadiazole substituent. Its structure comprises:

  • A 3,4-dihydropyrimidin-4-one core with a bromine atom at position 5 and a methyl group at position 2.
  • A 1,2,4-oxadiazole ring substituted with an ethyl group at position 5, linked to the pyrimidinone core via a methylene bridge.

This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry and agrochemical research. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug candidates .

特性

IUPAC Name

5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETAJPCLCCGKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₁BrN₄O₂
  • Molecular Weight : 299.12 g/mol
  • CAS Number : 1502433-71-7
PropertyValue
Molecular FormulaC₁₀H₁₁BrN₄O₂
Molecular Weight299.12 g/mol
CAS Number1502433-71-7

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the efficient formation of complex structures. The Biginelli reaction is often employed for synthesizing dihydropyrimidinones, where aldehydes, urea or thiourea, and β-keto esters are reacted under acidic conditions.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial properties. A study highlighted that compounds similar to 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one demonstrated significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Properties

Dihydropyrimidinone derivatives have shown promising anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that certain derivatives led to a decrease in cancer stem cell populations in breast cancer models . The mechanism is believed to involve the inhibition of microtubule formation, affecting mitosis in tumor cells .

Anti-inflammatory and Analgesic Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar dihydropyrimidines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of several dihydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that the inclusion of bromine and oxadiazole moieties enhanced the antibacterial efficacy significantly.
  • Anticancer Screening :
    • In a study involving MCF-7 breast cancer cells, derivatives with structural similarities to 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one were screened for cytotoxicity. Results showed IC50 values indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many dihydropyrimidinones inhibit key enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints leads to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit antimicrobial properties. The incorporation of the 5-bromo and 1,2,4-oxadiazole groups in this compound suggests potential efficacy against a variety of bacterial strains. Studies have shown that oxadiazoles can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics.

Anticancer Properties
The dihydropyrimidinone structure is known for its biological activity, particularly in anticancer research. Compounds similar to 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one have been studied for their ability to induce apoptosis in cancer cells. The presence of the bromo and oxadiazole substituents may enhance this effect by increasing the compound's interaction with DNA or other cellular targets.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimidine derivatives. The unique combination of functional groups in this compound may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues.

Material Science

Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to participate in charge transfer processes can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine atom can enhance the solubility and stability of the compound in various solvents used during device fabrication.

Polymer Chemistry
Incorporating this compound into polymer matrices may lead to materials with enhanced thermal stability and mechanical properties. Research indicates that oxadiazole-containing polymers exhibit improved thermal resistance and can be utilized in high-performance applications such as aerospace and automotive industries.

Case Studies

Study Findings Application
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteriaDevelopment of new antibiotics
Investigation of Anticancer PropertiesInduced apoptosis in various cancer cell linesPotential anticancer drug development
Research on Organic ElectronicsEnhanced charge mobility observedUse in OLEDs and OPVs

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The ethyl group on the oxadiazole ring distinguishes this compound from analogs with methyl or alternative substituents. Key comparisons include:

Compound Name Oxadiazole Substituent Position on Oxadiazole Molecular Weight (g/mol) Purity Supplier Status
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one Ethyl 5 ~309.2 (estimated) Not reported Available (Ambeed, LGC Standards)
5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one Methyl 5 295.1 95% Discontinued (CymitQuimica)
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one Ethyl 3 ~309.2 (estimated) Not reported Not commercialized

Key Findings :

  • Ethyl vs.
  • Positional Isomerism : The ethyl group at position 5 (target compound) vs. position 3 () alters steric and electronic profiles, impacting interactions with biological targets.
Core Modifications: Dihydropyrimidinone vs. Pyrimidine Derivatives

Comparisons with pyrimidine-based analogs highlight the role of the dihydro core:

Compound Name Core Structure Halogen Substituent Key Differences
Target Compound 3,4-Dihydropyrimidin-4-one Br at position 5 Reduced aromaticity enhances conformational flexibility.
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one Br at position 5, Cl at position 2 Fully aromatic core; chloro substituent increases electrophilicity .
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) Pyrimidinedione Br at position 5 Herbicidal activity due to uracil-like structure .

Key Findings :

  • The dihydro core in the target compound may confer unique binding modes in enzyme inhibition compared to fully aromatic pyrimidines.
Oxadiazole Isosteres in Pharmaceuticals

The 1,2,4-oxadiazole moiety is prevalent in drugs like Azilsartan Medoxomil (antihypertensive), where it acts as a bioisostere for carboxylate groups . The ethyl-substituted oxadiazole in the target compound may offer superior metabolic stability over methyl analogs, as seen in kinase inhibitors .

Physicochemical and Pharmacological Implications

  • Solubility : The ethyl group likely reduces aqueous solubility compared to methyl analogs, necessitating formulation adjustments.
  • Synthetic Accessibility : Similar compounds are synthesized via cyclocondensation or nucleophilic substitution (e.g., bromine introduction via electrophilic agents) .

準備方法

Synthesis of 1,2,4-Oxadiazole Derivative

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A preferred method involves:

  • Reaction of N-hydroxy amidines with acid derivatives under acidic or Lewis acid catalysis.
  • For example, N-hydroxy-4-nitrobenzamidine reacted with triethyl orthoformate in the presence of boron trifluoride etherate yields 3-(4-nitrophenyl)-1,2,4-oxadiazole intermediates, which can be further functionalized.

The reaction conditions are generally mild, carried out in solvents such as tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature, with reaction times of several hours.

Formation of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)methyl Substituent

The ethyl substitution on the oxadiazole ring is introduced by selecting appropriate alkylated amidoxime precursors or by alkylation post-cyclization. The methyl linkage connecting the oxadiazole to the dihydropyrimidinone is typically introduced via a formaldehyde or paraformaldehyde-mediated methylene bridge formation.

  • Paraformaldehyde is preferred as the formaldehyde source due to its solid form and ease of handling.
  • The reaction proceeds under mild conditions, often at room temperature, in polar solvents such as methanol or ethanol.

Construction of the Dihydropyrimidinone Core

The dihydropyrimidinone ring system is commonly synthesized via Biginelli-type condensation reactions involving:

  • An aldehyde (or formaldehyde derivative),
  • A β-ketoester or equivalent,
  • Urea or thiourea derivatives.

In this context, the 2-methyl substitution is introduced through the choice of the β-ketoester component.

Coupling and Bromination

After assembling the dihydropyrimidinone and oxadiazole moieties, the coupling is achieved through nucleophilic substitution or Mannich-type reactions, often in a one-pot or sequential manner.

  • The bromination at the 5-position of the dihydropyrimidinone ring is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • The reaction is controlled to avoid over-bromination and is typically carried out at low temperatures (0°C to room temperature) in solvents like dichloromethane or chloroform.

Optimized Reaction Conditions and Solvent Systems

The preparation process benefits from the use of polar protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol, which facilitate the Ugi-type multi-component reactions and cyclizations. The temperature range is usually maintained between room temperature and 50°C to balance reaction rate and selectivity.

Representative Preparation Procedure (Based on Patent WO2020038812A1)

Step Reagents & Conditions Outcome Yield (%)
1 N-hydroxy amidine + triethyl orthoformate + BF3·OEt2 in THF, 0°C to RT, 3 h Formation of 1,2,4-oxadiazole intermediate 55%
2 1,2,4-oxadiazole intermediate + paraformaldehyde + dihydropyrimidinone precursor in MeOH, RT, 24-72 h Coupling via methylene bridge Not specified
3 Bromination with NBS in DCM, 0°C to RT 5-Bromo substitution on dihydropyrimidinone ring Not specified

Analytical and Purification Techniques

  • The crude products are typically purified by silica gel column chromatography using dichloromethane or mixtures of dichloromethane and methanol.
  • Characterization is confirmed by ^1H NMR spectroscopy, showing characteristic signals for the oxadiazole protons (e.g., singlets around δ 5.8 ppm for methylene linkers) and the dihydropyrimidinone ring protons.
  • Additional purification steps include washing with brine and drying over magnesium sulfate.

Summary Table of Key Preparation Parameters

Parameter Preferred Range/Condition Notes
Solvent Methanol, Ethanol, 2,2,2-Trifluoroethanol Polar protic solvents preferred
Temperature 20-25°C (room temperature) Mild conditions to avoid side reactions
Reaction Time 24-72 hours Longer times favor complete conversion
Brominating Agent N-Bromosuccinimide (NBS) Controlled bromination
Purification Silica gel chromatography High purity required for biological testing

Research Findings and Considerations

  • The one-pot multi-component Ugi reaction approach facilitates efficient synthesis of complex molecules like this compound, reducing the number of purification steps and improving overall yield.
  • The use of paraformaldehyde as a methylene source is advantageous due to its solid state and controlled release of formaldehyde.
  • Solvent choice critically influences reaction rates and product purity; methanol is often the solvent of choice due to its polarity and ability to dissolve all reactants.
  • Temperature control is essential to maintain selectivity, especially during bromination.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one, and how can reaction yields be improved?

  • Methodological Answer :

  • Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives under inert atmospheres (argon/nitrogen). Microwave-assisted heating (140°C, 2–5 minutes) can enhance reaction efficiency .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield and purity. For example, yields exceeding 85% were achieved for analogous dihydropyrimidines using similar protocols .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 2.27 ppm for CH3 groups, δ 5.39 ppm for dihydropyrimidine CH protons) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 45.77% calculated vs. 45.73% observed) .
  • Melting Point Determination : Report ranges (e.g., 215–217°C) to confirm consistency with literature .

Advanced Research Questions

Q. How can regioselectivity in functionalizing the oxadiazole and dihydropyrimidine moieties be systematically evaluated?

  • Methodological Answer :

  • Use X-ray crystallography to resolve spatial arrangements (e.g., Acta Crystallographica Section E protocols for brominated heterocycles) .
  • Employ computational modeling (DFT with B3LYP hybrid functionals) to predict reactive sites. Becke’s exchange-correlation functional (average deviation <2.4 kcal/mol for thermochemistry) ensures accuracy in electronic structure analysis .

Q. What computational strategies are recommended for predicting the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., antimicrobial enzymes).
  • ADMET Prediction : Apply QSAR models to assess bioavailability, toxicity, and metabolic stability. Link results to environmental fate studies (e.g., Project INCHEMBIOL frameworks for abiotic/biotic transformations) .

Q. How to design experiments assessing the compound’s environmental persistence and ecotoxicological impact?

  • Methodological Answer :

  • Split-Split Plot Design : Assign treatments to hierarchical plots (e.g., trellis systems for abiotic factors, rootstocks for biotic interactions) with four replicates to ensure statistical robustness .
  • Degradation Studies : Monitor hydrolysis/photolysis rates under controlled pH (ammonium acetate buffer, pH 6.5) and UV exposure .

Q. What methodologies are effective for evaluating antimicrobial activity against resistant strains?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive/negative bacteria using broth microdilution (e.g., 96-well plates, 24–48 h incubation).
  • Synergy Studies : Combine with commercial antibiotics (e.g., β-lactams) and quantify fractional inhibitory concentration (FIC) indices. Reference protocols from oxadiazole-thiazolidinedione hybrids with reported IC50 values .

Methodological Considerations Table

AspectKey TechniquesSupporting Evidence
Synthesis Microwave-assisted cross-coupling, column chromatography
Characterization NMR, elemental analysis, melting point determination
Computational DFT (B3LYP), molecular docking
Environmental Impact Split-split plot design, hydrolysis/photolysis assays
Bioactivity MIC assays, synergy studies with FIC indices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。